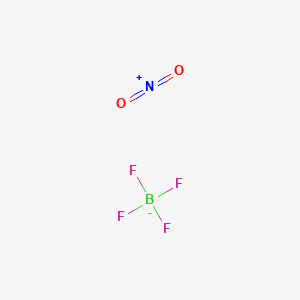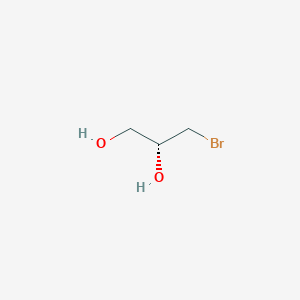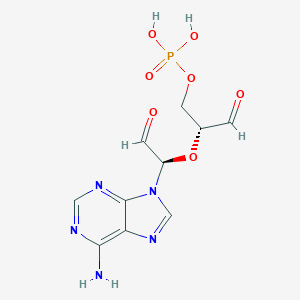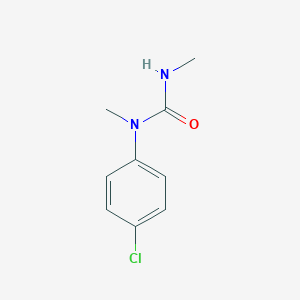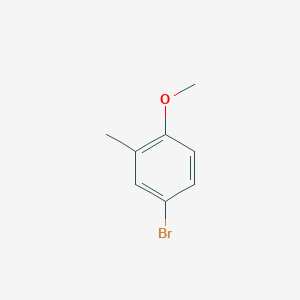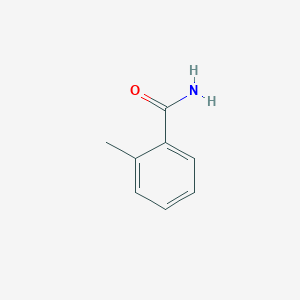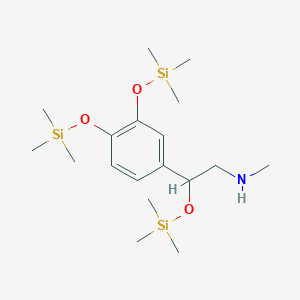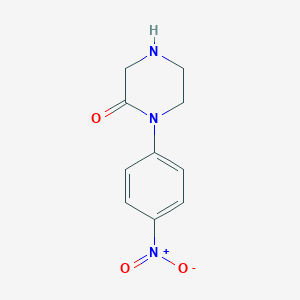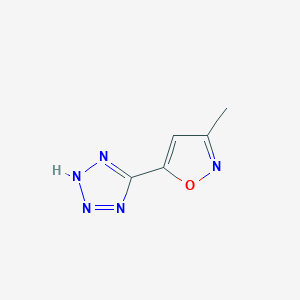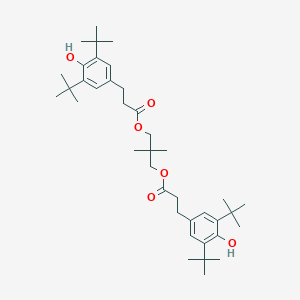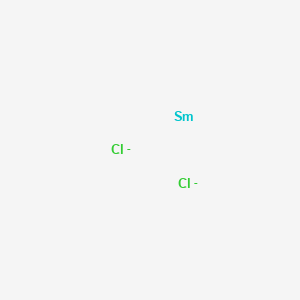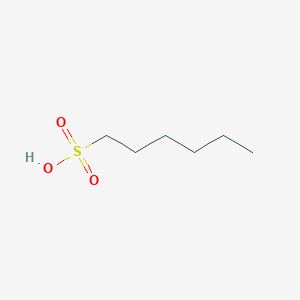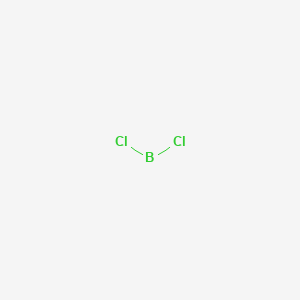
2-(Oxolan-3-yl)propanedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of derivatives similar to 2-(Oxolan-3-yl)propanedioic acid, such as aldehyde building blocks protected as acid-labile N-Boc N,O-acetals, has been demonstrated. These compounds are synthesized from simple starting materials like 1,3-propanediol and 1,4-butanediol, achieving 70% overall yield. The synthesis involves facile steps and highlights the potential for creating complex molecules from simple precursors, indicating the versatility and reactivity of compounds within this class (Groth & Meldal, 2001).
Molecular Structure Analysis
The structure of compounds closely related to 2-(Oxolan-3-yl)propanedioic acid, such as ninhydrin derivatives, has been detailed through spectral analysis and single crystal X-ray analysis. These studies reveal the intricacies of molecular configurations, highlighting the importance of structural analysis in understanding the reactivity and properties of these compounds. Advanced computational methods, including DFT/B3LYP, have been employed to optimize molecular structures and calculate vibrational wave numbers, providing insights into the electronic properties of these molecules (Ghalib et al., 2019).
Chemical Reactions and Properties
2-(Oxolan-3-yl)propanedioic acid and its derivatives participate in various chemical reactions, showcasing their reactivity and potential in synthetic chemistry. For instance, the compound has been involved in thioacetalization reactions, demonstrating high yields and chemoselectivity. These reactions underscore the compound's utility in synthesizing dithioacetals, an important class of organic compounds (Yu et al., 2005).
Physical Properties Analysis
The physical properties of 2-(Oxolan-3-yl)propanedioic acid derivatives, such as 1,3-dioxolanes, have been extensively studied. These investigations include the examination of boiling points, solubility, and other physical parameters essential for their application in various fields, including materials science and chemical engineering (Ahmad et al., 1984).
Wissenschaftliche Forschungsanwendungen
- Specific Scientific Field: Synthetic Biology
- Summary of the Application: The compound “2-(Oxolan-3-yl)propanedioic acid” is used in the production of malonic acid, which is a common component of many products and processes in the pharmaceutical and cosmetic industries . A novel artificial synthetic pathway of malonic acid has been designed, in which oxaloacetate, an intermediate of the cytoplasmic reductive tricarboxylic acid (rTCA) pathway, is converted to malonic semialdehyde and then to malonic acid .
- Methods of Application or Experimental Procedures: The conversion process is sequentially catalyzed by a -keto decarboxylase and malonic semialdehyde dehydrogenase . After systematic screening, the enzyme oxaloacetate decarboxylase Mdc was discovered to catalyze the first step of the artificially designed pathway in vitro . This synthetic pathway was then functionally constructed in the cellulolytic thermophilic fungus Myceliophthora thermophila .
- Results or Outcomes: After enhancement of glucose uptake, the titer of malonic acid achieved was 42.5 mg/L . This study presents a novel biological pathway for producing malonic acid from renewable resources in the future .
Eigenschaften
IUPAC Name |
2-(oxolan-3-yl)propanedioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O5/c8-6(9)5(7(10)11)4-1-2-12-3-4/h4-5H,1-3H2,(H,8,9)(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQUBKNURKXIOCY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(C(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Oxolan-3-yl)propanedioic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

